(3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15FN2O2 and its molecular weight is 286.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such asepoxide hydrolase and serine/threonine kinase , which play crucial roles in various biological processes.
Mode of Action
hydrogen bonding or van der Waals interactions . These interactions can lead to conformational changes in the target proteins, altering their activity .
Biochemical Pathways
Similar compounds have been found to be involved in theMAP kinase signal transduction pathway , which plays a critical role in cellular processes such as cytokine production, cell migration, and cell cycle control.
Pharmacokinetics
Compounds with similar structures, such as those containing a pyrrolidine ring, are known to have good bioavailability due to their high solubility in water and other polar solvents .
Result of Action
Based on its potential targets, it may influence processes such ascytokine production , cell migration , and cell cycle control .
Biological Activity
(3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, with the molecular formula C16H15FN2O2 and a molecular weight of 286.306 g/mol, is a compound of growing interest in pharmacological research. Its unique structure, featuring both a fluorophenyl group and a pyridin-4-yloxy moiety, suggests potential biological activities that warrant detailed investigation.
The compound's IUPAC name is (3-fluorophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone. It is characterized by the presence of a fluorine atom which may enhance its biological activity by influencing the compound's electronic properties and interaction with biological targets.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit a variety of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections summarize key findings from recent research.
Anti-inflammatory Activity
Research has shown that related compounds possess significant anti-inflammatory properties. For instance, CGP 28238, a structurally similar compound, demonstrated potent anti-inflammatory effects in animal models, with effective doses (ED50) as low as 2 mg/kg for analgesic activity . This suggests that this compound may also exhibit similar effects.
Cytotoxicity and Selectivity
Investigations into the cytotoxicity of related compounds indicate that many exhibit low toxicity while maintaining potent biological activity. For example, certain derivatives showed IC50 values below 10 µM in inhibiting target enzymes without significant cytotoxic effects on human cell lines . This profile is crucial for drug development as it allows for therapeutic applications with reduced side effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of pyridine-containing compounds have revealed that modifications to the pyridine and phenyl rings can significantly alter biological activity. Compounds with electron-withdrawing groups like fluorine have been associated with enhanced binding affinity to various biological targets . Understanding these relationships can guide the optimization of this compound for specific therapeutic applications.
Case Studies
Several case studies highlight the potential of similar compounds:
- Anti-cancer Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Neuroprotective Effects : Some derivatives demonstrated neuroprotective properties in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .
Data Summary Table
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Compound | Activity | ED50/IC50 | Notes |
---|---|---|---|
CGP 28238 | Anti-inflammatory | ED50 = 2 mg/kg | Low gastrointestinal toxicity |
Pyridine derivatives | Cytotoxicity | IC50 < 10 µM | Low toxicity in human cells |
Neuroprotective analogs | Neuroprotection | - | Potential for Alzheimer's treatment |
This compound | Anticancer potential | - | Further studies needed |
Properties
IUPAC Name |
(3-fluorophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c17-13-3-1-2-12(10-13)16(20)19-9-6-15(11-19)21-14-4-7-18-8-5-14/h1-5,7-8,10,15H,6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWCXADPZXCLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.